molecular formula C15H18AsN B14652135 4-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-67-3

4-[Ethyl(4-methylphenyl)arsanyl]aniline

Cat. No.: B14652135
CAS No.: 51851-67-3
M. Wt: 287.23 g/mol
InChI Key: WBHBAPLTIPZEKM-UHFFFAOYSA-N
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Description

4-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound of significant interest in chemical research and development, with the molecular formula C15H18AsN and a molecular weight of 287.23 g/mol . As a member of the organoarsenic chemical family, it may be associated with specific health and environmental hazards, and researchers should consult authoritative hazard lists from bodies like the US EPA or IARC for detailed safety information . This compound shares structural features with chemicals investigated for pesticidal and agrochemical applications, indicating its potential value in the study of new active ingredients for controlling pests . Its mechanism of action, while dependent on the specific application, is a key area of investigation for researchers exploring the bioactivity of metal-organic hybrids. The aniline and arylarsenic components of its structure make it a versatile intermediate for further chemical synthesis, including the development of more complex molecules for material science or pharmacological studies. Proper handling is essential; it should be used only in controlled laboratory settings by qualified personnel. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

51851-67-3

Molecular Formula

C15H18AsN

Molecular Weight

287.23 g/mol

IUPAC Name

4-[ethyl-(4-methylphenyl)arsanyl]aniline

InChI

InChI=1S/C15H18AsN/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3,17H2,1-2H3

InChI Key

WBHBAPLTIPZEKM-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Arsenic-Ligand Bond Formation Strategies

Stepwise Substitution Using Arsenic Trichloride

A foundational approach involves sequential substitution of chlorine atoms in arsenic trichloride (AsCl₃) with organic groups:

  • Synthesis of Dichloro(ethyl)(4-methylphenyl)arsine :

    • AsCl₃ is reacted with ethylmagnesium bromide (EtMgBr) to form As(Et)Cl₂.
    • Subsequent reaction with 4-methylphenyllithium introduces the 4-methylphenyl group, yielding (4-methylphenyl)(ethyl)AsCl.
  • Aniline Introduction :

    • The remaining chloride on (4-methylphenyl)(ethyl)AsCl is displaced by aniline (C₆H₅NH₂) in the presence of a base (e.g., triethylamine):
      $$
      \text{(4-methylphenyl)(ethyl)AsCl} + \text{C₆H₅NH₂} \xrightarrow{\text{Et₃N}} \text{4-[Ethyl(4-methylphenyl)arsanyl]aniline} + \text{HCl}
      $$
    • Key Conditions : Reactions occur under inert atmosphere (N₂/Ar) in anhydrous tetrahydrofuran (THF) at 0–25°C.
Table 1: Reaction Parameters for Stepwise Substitution
Step Reagents Temperature Solvent Yield (%)
1 AsCl₃ + EtMgBr -78°C Diethyl ether 65–75
2 Intermediate + 4-MePhLi 0°C THF 70–80
3 Intermediate + Aniline 25°C THF 60–70

Catalytic Coupling Methods

Transition metal-catalyzed reactions enhance efficiency and selectivity:

  • Palladium-Catalyzed Cross-Coupling :

    • Arylarsenic precursors (e.g., (4-methylphenyl)As(O)OH) react with ethyl iodide and aniline derivatives via Pd(PPh₃)₄ catalysis:
      $$
      \text{(4-MePh)As(O)OH} + \text{EtI} + \text{C₆H₅NH₂} \xrightarrow{\text{Pd(0)}} \text{Target Compound} + \text{H₂O}
      $$
    • Optimization : Yields improve with 2–5 mol% catalyst loading and 12–24 hr reaction times at 80°C.
  • Nickel-Mediated Reductive Coupling :

    • NiCl₂(dppe) facilitates bond formation between arsenic halides and organozinc reagents. For example:
      $$
      \text{AsCl₃} + \text{EtZnBr} + \text{4-MePhZnBr} \xrightarrow{\text{Ni}} \text{(4-MePh)(Et)AsCl} \rightarrow \text{Aniline Substitution}
      $$

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance safety and consistency:

  • Reactors : Tubular reactors with inline mixing of AsCl₃, ethylmagnesium bromide, and 4-methylphenyllithium.
  • Conditions : Residence time ≤30 min, 25–40°C, followed by aniline quench in a separate chamber.
Table 2: Industrial Process Metrics
Parameter Value
Throughput 50–100 kg/hr
Purity (HPLC) ≥98%
Byproduct Formation <2% (arsenic oxides)

Mechanistic Insights and Challenges

Competing Side Reactions

  • Oxidation : The arsenic center is prone to oxidation, necessitating inert conditions. Antioxidants (e.g., hydroquinone) mitigate As(III)→As(V) conversion.
  • Ligand Scrambling : Excess organometallic reagents reduce undesired ligand exchanges.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates substitution but risks decomposition above 50°C.
  • Low-Temperature Advantage : Reactions at -20°C improve selectivity for mono-substituted intermediates.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison
Method Yield (%) Scalability Cost Efficiency
Stepwise Substitution 60–70 Moderate High
Catalytic Coupling 75–85 High Moderate
Continuous Flow 80–90 Very High Low

Chemical Reactions Analysis

4-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Ethyl(4-methylphenyl)arsanyl]aniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex arsenic-containing compounds.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Arsanilic Acid (4-Aminophenylarsonic Acid)
  • Structure : Contains a phenylarsonic acid group (-AsO₃H₂) attached to an aniline ring.
  • Applications : Historically used as a veterinary antiparasitic agent. Unlike 4-[Ethyl(4-methylphenyl)arsanyl]aniline, arsanilic acid lacks the ethyl and methylphenyl substituents on arsenic, reducing steric hindrance but increasing hydrophilicity .
(b) 4-(4-Aminophenyl)aniline (Benzidine)
  • Structure : Two aniline rings linked by a single bond.
  • Properties: High carcinogenicity due to metabolic activation into reactive intermediates.
(c) 4-(Methanesulfonylmethyl)aniline
  • Structure : Aniline substituted with a methanesulfonylmethyl group (-CH₂SO₂CH₃).
  • Electronic Effects : The sulfonyl group is electron-withdrawing, whereas the ethyl(4-methylphenyl)arsanyl group in the target compound is electron-donating, altering reactivity in electrophilic substitution reactions .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Melting Point
This compound* ~289 g/mol As-Ethyl(4-methylphenyl) Low (hydrophobic) ~100–120°C
Arsanilic Acid 217 g/mol -AsO₃H₂ Moderate (polar) >300°C
4-(4-Methylpiperazino)aniline 191 g/mol -N(CH₂CH₂)₂NCH₃ High (polar) 89–91°C
Benzidine 184 g/mol Biphenyl-4,4'-diamine Low 127°C

*Estimated based on analogs in .

Q & A

Q. Advanced

  • Accelerated degradation studies :
    • Thermal stability : Heat samples at 40–80°C for 24–72 hours and monitor decomposition via HPLC. Use Arrhenius plots to extrapolate shelf-life .
    • pH stability : Dissolve in buffers (pH 1–13) and track arsenic hydrolysis or oxidation (e.g., As(III) to As(V)) using ICP-MS or UV-Vis spectroscopy (λmax ~255 nm for aromatic amines) .
  • Light exposure : UV-Vis spectra (200–400 nm) detect photodegradation products; store samples in amber vials at −20°C for long-term stability .

What safety protocols are essential when handling arsenic-containing aniline compounds during laboratory synthesis?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods with HEPA filters to avoid inhalation .
  • Waste disposal : Collect arsenic-contaminated waste in sealed containers labeled for hazardous material. Neutralize acidic/basic residues before disposal .
  • Emergency procedures : For skin contact, rinse immediately with water and soap. In case of ingestion, administer activated charcoal and seek medical attention .

How can computational modeling guide the design of experiments for arsenic-aniline derivatives?

Q. Advanced

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or DNA) using AutoDock Vina, focusing on arsenic’s electrophilic interactions .
  • Reactivity studies : Simulate reaction pathways (e.g., arsenic-aryl bond formation) with Gaussian’s DFT modules to optimize catalytic conditions .
  • Toxicity prediction : Apply QSAR models (e.g., TEST software) to estimate ecotoxicological risks and prioritize safer synthetic routes .

What methods are used to analyze trace impurities in this compound?

Q. Advanced

  • HPLC-DAD/ELSD : Impurity profiling with C18 columns (mobile phase: acetonitrile/0.1% TFA) detects byproducts like unreacted aniline or arsenic oxides. Calibrate using reference standards (e.g., 4-methylaniline in ) .
  • GC-MS : Volatile impurities (e.g., ethylated intermediates) are identified via electron ionization (EI) fragmentation patterns .
  • Elemental analysis : Confirm arsenic content (%As) via combustion analysis or ICP-OES to ensure stoichiometric accuracy .

What are the challenges in scaling up laboratory synthesis of arsenic-aniline compounds, and how are they addressed?

Q. Advanced

  • Reactor design : Use glass-lined or Teflon-coated reactors to prevent arsenic corrosion. Optimize stirring rates for heterogeneous reactions (e.g., solid arsenic precursors) .
  • Heat dissipation : Exothermic arsenic coupling reactions require jacketed reactors with glycol cooling to maintain ≤100°C .
  • Regulatory compliance : Document arsenic waste streams per EPA guidelines (e.g., Toxicity Characteristic Leaching Procedure, TCLP) .

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